N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-2-4-15(5-3-14)12-23-13-16(6-11-19(23)24)20(25)22-18-9-7-17(21)8-10-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXKOKBRGYEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Structural Characteristics
The compound features a dihydropyridine ring system, which is known for its biological activity. The presence of both chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.
Medicinal Chemistry
The compound is being explored for its antimicrobial and anticancer properties . Studies have indicated that derivatives of dihydropyridines exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide on human cancer cell lines. Results demonstrated an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a lead compound in drug development .
Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.
Synthetic Pathways
The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine, followed by cyclization with ethyl acetoacetate under basic conditions. This multi-step process highlights its utility in creating diverse organic compounds .
Material Science
This compound is also being investigated for its potential use in advanced materials , including polymers and coatings that require specific thermal or mechanical properties.
Application Example
The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine and fluorine substituents (References ) are frequently employed to optimize binding affinity and metabolic stability. For example, fluorine’s small size and high electronegativity often enhance bioavailability, as seen in Reference .
- Solubility vs. Lipophilicity Trade-offs : The morpholinylethyl analog (Reference ) exemplifies a strategy to counteract high lipophilicity from aryl groups, which is critical for oral bioavailability.
- Steric and Spatial Considerations : The 3-chlorobenzyl group (Reference ) may disrupt optimal binding compared to 4-substituted analogs, highlighting the importance of substituent positioning.
Biological Activity
N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings.
Chemical Structure and Synthesis
The compound features a dihydropyridine ring with a chlorophenyl and a methylphenyl substituent. The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under basic conditions to yield the desired product .
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Potential
The compound is also being explored for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer treatment . For example, structural modifications have been shown to enhance cytotoxic activity against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin .
3. Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on the cytotoxic effects of various derivatives, including this compound, demonstrated that electron-withdrawing substituents on the aromatic ring significantly enhance anticancer activity. The presence of a nitro group was particularly effective in increasing potency against several cancer cell lines .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to altered enzyme activity or inhibition of cell proliferation pathways .
Q & A
Q. What are the recommended synthetic pathways for N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Core Formation : Condensation of 4-methylbenzyl halide with a 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
Amide Coupling : React the intermediate with 4-chloroaniline using EDCI/HOBt in dichloromethane (rt, 24 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .
Key Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm by LC-MS (expected [M+H]⁺: 395.1) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use the following workflow:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (δ 165–170 ppm). The dihydropyridine ring protons appear as distinct multiplets (δ 5.6–6.2 ppm) .
- IR Spectroscopy : Confirm C=O (1640–1680 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (750–800 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 395.1 (theoretical for C₂₁H₁₉ClN₂O₂) .
Table 1: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 7.2–8.1 (aromatic H) | |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch) | |
| ESI-MS | [M+H]⁺ m/z 395.1 |
Q. How should researchers design preliminary biological activity assays?
- Methodological Answer : Follow tiered screening:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (0.1–100 µM compound, 1 mM ATP) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure. Include positive controls (e.g., cisplatin) and calculate IC₅₀ .
- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against S. aureus and E. coli (1–100 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer : Implement these strategies:
- Solvent Optimization : Compare DMF (polar aprotic) vs. butanol (protic). Butanol may increase yields by 15% via intermediate stabilization .
- Catalytic Systems : Screen Pd(OAc)₂ (1 mol%) with ligands (XPhos) for coupling steps, monitored by in situ FTIR .
- Design of Experiments (DoE) : Use a 3² factorial design varying temperature (80–120°C) and reaction time (12–48 hours) to identify optimal conditions .
Q. What approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies through:
- Assay Standardization : Use identical cell lines (ATCC-verified) and culture conditions (5% CO₂, 37°C) .
- Metabolic Stability Testing : Compare hepatic microsomal half-life (human vs. rodent) using LC-MS quantification .
- Target Validation : Employ CRISPR-Cas9 knockouts (e.g., EGFR-deficient cells) to confirm target specificity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Integrate these computational tools:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4YAY for kinases). Validate poses via 100 ns MD simulations (RMSD <2 Å) .
- QSAR Modeling : Train models on 50 analogs with descriptors (logP, PSA) to predict IC₅₀ (R² >0.85) .
- ADMET Prediction : Optimize logP (<3) using SwissADME to enhance blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data vary across studies?
- Methodological Answer : Variations arise from:
- Assay Conditions : ATP concentrations (0.1 vs. 1 mM) significantly affect IC₅₀ values .
- Protein Purification : Differences in kinase isoform purity (e.g., EGFR L858R mutant vs. wild-type) alter compound affinity .
- Solubility Limits : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
